(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine
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Overview
Description
(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a complex organic compound that integrates multiple functional groups, including benzothiazole, naphthol, and sulfonyl amine
Mechanism of Action
Target of Action
The primary targets of benzothiazole-based compounds are often associated with their potent biological activities. For instance, some benzothiazole derivatives have shown significant anti-tubercular activity, with the target being DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The mode of action of benzothiazole-based compounds involves their interaction with these targets, leading to inhibition or modulation of the target’s function. For instance, in the case of anti-tubercular activity, the compound binds to the active site of the DprE1 enzyme, inhibiting its function and thus affecting the synthesis of the mycobacterial cell wall .
Biochemical Pathways
The affected biochemical pathways often relate to the function of the target. In the case of DprE1, the inhibition of this enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the inability of the bacteria to properly form its cell wall. This disruption can lead to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .
Result of Action
The result of the compound’s action is often a consequence of its interaction with its target and the subsequent effects on the relevant biochemical pathways. For instance, the inhibition of the DprE1 enzyme leads to the disruption of the arabinogalactan biosynthesis pathway, resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine typically involves multi-step reactions:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Naphthol Derivative Preparation: The naphthol component is often synthesized through the hydroxylation of naphthalene derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Sulfonylation Reaction: The sulfonyl group is introduced by reacting the naphthol derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Bases: Pyridine, sodium hydroxide (NaOH)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
Quinones: Formed from the oxidation of the hydroxyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Aromatics: Products of nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a fluorescent probe due to its benzothiazole moiety, which is known for its fluorescence properties. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. The benzothiazole and sulfonyl groups are known to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its stable and vibrant color properties. It is also explored for use in electronic materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-chlorophenyl)sulfonyl]amine
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-bromophenyl)sulfonyl]amine
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-methylphenyl)sulfonyl]amine
Uniqueness
Compared to its analogs, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent candidate for drug development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYPBNLEBQUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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